molecular formula C8H17BrMgSi B12541537 magnesium;trimethyl(pent-2-enyl)silane;bromide CAS No. 662112-23-4

magnesium;trimethyl(pent-2-enyl)silane;bromide

Cat. No.: B12541537
CAS No.: 662112-23-4
M. Wt: 245.51 g/mol
InChI Key: FQUIMKJAOCFDCV-UHFFFAOYSA-M
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Description

Magnesium;trimethyl(pent-2-enyl)silane;bromide is an organosilicon compound with the molecular formula C8H17BrMgSi. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the field of organometallic chemistry due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;trimethyl(pent-2-enyl)silane;bromide can be synthesized through the reaction of trimethyl(pent-2-enyl)silane with magnesium in the presence of a brominating agent. The reaction typically takes place in an anhydrous ether solvent under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled conditions. The process includes rigorous purification steps to ensure the removal of any impurities that could affect the reactivity of the final product .

Chemical Reactions Analysis

Types of Reactions

Magnesium;trimethyl(pent-2-enyl)silane;bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used .

Scientific Research Applications

Synthetic Applications

2.1. Organometallic Reactions
Magnesium; trimethyl(pent-2-enyl)silane; bromide has been utilized in various organometallic reactions, particularly in the formation of carbon-carbon bonds. Its reactivity allows for:

  • Allylation Reactions : It can act as a nucleophile in allylation reactions, effectively transferring the pentenyl group to electrophiles such as carbonyl compounds .
  • Silylation : The compound can be used to introduce silyl groups into organic molecules, enhancing their reactivity and stability .

Case Study: Barbier Allylation
A notable study demonstrated the use of this compound in the Barbier allylation of benzaldehydes, showcasing its effectiveness in producing allylic alcohols with high yields .

Material Science Applications

3.1. Polymer Chemistry
In polymer chemistry, magnesium; trimethyl(pent-2-enyl)silane; bromide has been explored for its potential to modify polymer structures. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

ApplicationDescription
Polymer Modification Enhances thermal stability and mechanical properties of polymers
Silylation of Polymers Improves compatibility and adhesion properties

Catalytic Applications

4.1. Catalysis in Organic Synthesis
The compound serves as an effective catalyst in various organic transformations:

  • Silicon-Based Catalysis : The silicon atom's ability to stabilize intermediates makes this compound useful in catalyzing reactions such as cyclizations and rearrangements .
  • Radical Reactions : It has been employed in radical cyclization processes, providing a pathway for synthesizing complex molecules with high stereocontrol .

Mechanism of Action

The mechanism by which magnesium;trimethyl(pent-2-enyl)silane;bromide exerts its effects involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites .

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;trimethyl(prop-2-enyl)silane;bromide
  • Magnesium;methanidyl(trimethyl)silane;bromide

Uniqueness

Magnesium;trimethyl(pent-2-enyl)silane;bromide is unique due to its specific reactivity profile and the stability of the pent-2-enyl group. This makes it particularly useful in reactions where controlled addition to carbonyl compounds is required .

Properties

CAS No.

662112-23-4

Molecular Formula

C8H17BrMgSi

Molecular Weight

245.51 g/mol

IUPAC Name

magnesium;trimethyl(pent-2-enyl)silane;bromide

InChI

InChI=1S/C8H17Si.BrH.Mg/c1-5-6-7-8-9(2,3)4;;/h6-7H,1,5,8H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

FQUIMKJAOCFDCV-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)CC=CC[CH2-].[Mg+2].[Br-]

Origin of Product

United States

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